Product packaging for Ethyl 1-phenylpiperidine-3-carboxylate(Cat. No.:CAS No. 330985-19-8)

Ethyl 1-phenylpiperidine-3-carboxylate

Cat. No.: B3051343
CAS No.: 330985-19-8
M. Wt: 233.31 g/mol
InChI Key: XUJFSDUUSBEUKV-UHFFFAOYSA-N
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Description

Ethyl 1-phenylpiperidine-3-carboxylate (CAS 330985-19-8) is a premium, synthetically versatile piperidine derivative of significant interest in medicinal and organic chemistry research. Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . This compound serves as a crucial synthetic intermediate and building block for the exploration and development of novel bioactive molecules. Its structure, featuring both an ester group and a phenyl-substituted piperidine core, makes it a valuable precursor in the synthesis of more complex compounds. Researchers utilize this chemical in studying the structure-activity relationships of piperidine-based pharmaceuticals, particularly in the development of central nervous system (CNS) active agents . The piperidine scaffold is a fundamental feature in numerous synthetic and natural alkaloids, and this ester derivative is instrumental in accessing a wide array of substituted piperidines, including potential analgesics and neurological therapeutics . Recent scientific advances have highlighted methods for the stereoselective synthesis and functionalization of similar piperidine derivatives, underscoring their ongoing relevance in creating targeted molecular libraries for drug discovery . This product is intended for use in a controlled laboratory research setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B3051343 Ethyl 1-phenylpiperidine-3-carboxylate CAS No. 330985-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-phenylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-7-6-10-15(11-12)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJFSDUUSBEUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612597
Record name Ethyl 1-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330985-19-8
Record name Ethyl 1-phenylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 1 Phenylpiperidine 3 Carboxylate and Analogues

Strategies for Constructing the 1-Phenylpiperidine (B1584701) Core Structure

The formation of the 1-phenylpiperidine core is a critical step in the synthesis of ethyl 1-phenylpiperidine-3-carboxylate and related compounds. Several strategies have been developed, broadly categorized into direct N-arylation, cyclization reactions, and reductive approaches.

Direct N-Arylation Approaches for Piperidine-3-carboxylate Esters

Direct N-arylation of pre-existing piperidine-3-carboxylate esters is a common and efficient method for synthesizing the target compound. This approach involves the formation of a carbon-nitrogen bond between the piperidine (B6355638) nitrogen and a phenyl group. Two prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orglibretexts.orgrug.nl This reaction is prized for its high efficiency, functional group tolerance, and broad substrate scope. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylpiperidine and regenerate the catalyst. libretexts.org Various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have been developed to improve reaction rates and yields. wikipedia.org

The Ullmann condensation, a more traditional copper-catalyzed method, also facilitates the N-arylation of amines. wikipedia.orgorganic-chemistry.org While historically requiring harsh reaction conditions such as high temperatures, modern advancements have introduced the use of soluble copper catalysts with ligands like diamines and acetylacetonates, allowing for milder reaction conditions. wikipedia.orgnih.gov The Goldberg reaction, a variation of the Ullmann condensation, is specifically tailored for C-N bond formation. wikipedia.org

Table 1: Comparison of N-Arylation Methodologies

Feature Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium Copper
Typical Ligands Sterically hindered phosphines (e.g., BINAP, DPPF) Diamines, Phenanthrolines, Acetylacetonates
Reaction Conditions Generally milder temperatures Traditionally high temperatures, modern methods are milder
Substrate Scope Broad, high functional group tolerance Can be more limited, aryl halides often require activation
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) Often requires a base like K2CO3 or KOH

Cyclization Reactions in Piperidine-3-ester Synthesis

Cyclization reactions offer an alternative route to the piperidine ring, building the heterocyclic core from acyclic precursors. These methods are particularly valuable for creating substituted piperidines with high stereocontrol.

Intramolecular cyclization strategies are diverse and powerful. nih.gov Radical cyclizations, for instance, can be used to form polysubstituted piperidines. rsc.org These reactions often proceed via the formation of an α-aminoalkyl radical which then cyclizes onto an unactivated double bond. rsc.org Photoredox catalysis has emerged as a mild and efficient way to generate these radical species for spirocyclic piperidine synthesis. nih.gov

Carbenium ion-induced cyclizations, such as the aza-Prins reaction, can also be employed. In this type of reaction, an N-acyliminium or iminium ion, generated from an amine and an aldehyde, is attacked by a tethered alkene to form the piperidine ring. researchgate.netrsc.org The Pictet-Spengler reaction, triggered by N-sulfonyl iminium ions, is another example of a cyclization pathway that can be catalyzed by Lewis acids like metal triflates to form piperidine scaffolds. usm.eduusm.edu

Metal-catalyzed intramolecular cyclizations provide a broad platform for piperidine synthesis. nih.gov Gold-catalyzed tandem reactions involving enynyl esters can lead to polyfunctional piperidines. researchgate.net Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of both pyrrolidines and piperidines. acs.orgnih.gov

The cyclization of substrates containing an alkene and an amine functionality is a direct method for constructing the piperidine ring. Oxidative amination of non-activated alkenes, catalyzed by transition metals like gold(I) or palladium, can form substituted piperidines by simultaneously creating a C-N and a C-O bond across the double bond. nih.gov Wacker-type aerobic oxidative cyclization of alkenes using a palladium catalyst is another effective method for accessing various six-membered nitrogen heterocycles. organic-chemistry.org

Hydrogenation and Reductive Strategies for Piperidine Ring Formation

The reduction of pyridine (B92270) precursors is a classic and widely used method for the synthesis of piperidines. This approach benefits from the ready availability of a vast array of substituted pyridines.

Catalytic hydrogenation is a powerful technique for the reduction of the pyridine ring to a piperidine. asianpubs.orgscholaris.ca This method typically employs transition metal catalysts such as platinum, palladium, rhodium, or ruthenium. asianpubs.orgrsc.org For example, platinum oxide (PtO2), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines under hydrogen pressure in an acidic solvent like glacial acetic acid. asianpubs.org Rhodium on carbon (Rh/C) has also been shown to be an efficient catalyst for the hydrogenation of aromatic rings, including pyridines, under relatively mild conditions. organic-chemistry.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly when chiral catalysts or auxiliaries are used to achieve asymmetric hydrogenation. dicp.ac.cn

Table 2: Common Catalysts for Pyridine Hydrogenation

Catalyst Typical Conditions Notes
Platinum Oxide (PtO2) H2 pressure (50-70 bar), glacial acetic acid Effective for a range of substituted pyridines. asianpubs.org
Rhodium on Carbon (Rh/C) H2 pressure (5 atm), water, 80 °C Mild conditions, applicable to various heteroaromatics. organic-chemistry.org
Palladium on Carbon (Pd/C) H2 pressure, often with additives like ammonium (B1175870) formate Can be used for the reduction of pyridine N-oxides. organic-chemistry.org
Ruthenium-based catalysts H2 pressure, various solvents Often used for specific applications and selectivities. rsc.org
Organocatalytic Reduction Approaches

Organocatalysis has emerged as a powerful tool in the synthesis of complex molecules, offering a metal-free alternative to traditional catalytic systems. nih.gov In the context of piperidine synthesis, organocatalytic strategies often involve cascade or domino reactions that construct the heterocyclic ring with high stereocontrol. nih.gov While direct organocatalytic reduction of a pre-formed ring is one possible route, a more common and powerful approach involves the organocatalyzed domino Michael addition/aminalization (or acetalization) process. nih.gov This method can generate multiple contiguous stereocenters in a single step with high enantioselectivity. nih.gov

The popularity of organocatalysis is also growing in hydrogenation and reduction approaches for piperidine synthesis. nih.gov For instance, a biomimetic approach using organocatalysts can yield piperidine-type alkaloids without the need for protecting groups. nih.gov This often involves a transaminase to create a key reactive intermediate, which then undergoes a complexity-building Mannich reaction to form the piperidine ring. nih.gov Piperidine itself can even serve as an organocatalyst in cascade reactions, such as the aza-Cope/aza-Prins cyclization, to produce substituted piperidines. researchgate.net

Multicomponent Reaction Sequences for Substituted Piperidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for generating molecular diversity. researchgate.netnih.gov This approach is particularly well-suited for the synthesis of highly functionalized piperidines. bas.bgresearchgate.net The typical MCR for piperidine synthesis involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester (such as an acetoacetate (B1235776) ester). rsc.orgresearchgate.net

The efficiency and outcome of these reactions are heavily dependent on the catalyst employed. A wide range of catalysts has been successfully utilized, demonstrating the versatility of the MCR approach. For example, indium(III) bromide has been shown to be an effective catalyst, promoting the reaction in ethanol (B145695) to give excellent yields in short reaction times. researchgate.net Phenylboronic acid has also been used to achieve excellent yields of piperidine derivatives. researchgate.net

In a move towards greener and more sustainable chemistry, researchers have explored biocatalysis and heterogeneous catalysis. An immobilized lipase (B570770), Candida antarctica lipase B (CALB), has been used for the first biocatalytic MCR synthesis of piperidines, with the added benefit that the catalyst is reusable for up to ten cycles. rsc.org Similarly, various nano-crystalline solid acids have been developed as efficient and reusable catalysts. bas.bg The use of these catalysts offers advantages such as mild reaction conditions, short reaction times, and simple work-up procedures. bas.bg

CatalystReactantsSolventKey AdvantagesYieldReference
Nano-sulfated zirconiaAromatic aldehydes, Amines, 1,3-dicarbonyl compoundsEthanolReusable catalyst, mild conditions, short reaction timeUp to 87% bas.bg
Immobilized Candida antarctica lipase B (CALB)Benzaldehyde, Aniline, Acetoacetate esterNot specifiedFirst biocatalytic MCR, reusable up to 10 cycles, gram-scale possibleUp to 91% rsc.org
InBr3Aromatic aldehydes, Aromatic amines, β-ketoestersEthanolHigh yields, short reaction times, broad substrate scopeExcellent researchgate.net
Phenylboronic acidAromatic aldehyde, Substituted aniline, 1,3-dicarbonyl compoundNot specifiedSimple, inexpensive, efficientExcellent researchgate.net

Enantioselective Synthesis of this compound Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of enantioselective synthetic methods to access specific stereoisomers of substituted piperidines is of paramount importance.

Asymmetric Catalysis in Piperidine-3-carboxylate Construction

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched piperidines. Both organocatalysis and metal-based catalysis have been instrumental in this field.

A notable organocatalytic approach involves the use of chiral phosphoric acids. rsc.orgnih.gov For example, an asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates was developed using 10 mol% of a chiral phosphoric acid. rsc.orgnih.gov This three-component reaction proceeds rapidly at room temperature, creating three new bonds and three stereogenic centers in a single step with yields up to 70% and enantiomeric excesses (ee) up to 99%. rsc.org

In the realm of metal catalysis, rhodium-based systems have proven highly effective. A cross-coupling approach to enantioenriched 3-substituted piperidines has been reported, which utilizes a Rh-catalyzed asymmetric reductive Heck reaction between arylboronic acids and a phenyl pyridine-1(2H)-carboxylate. nih.govacs.org This key step provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govsnnu.edu.cn This three-step sequence, involving partial pyridine reduction, asymmetric carbometalation, and final reduction, offers access to a wide variety of chiral 3-piperidines. acs.orgsnnu.edu.cn

Application of Chiral Auxiliaries and Ligands

The use of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, guiding the stereochemical outcome of a reaction. In piperidine synthesis, this strategy has been applied to achieve high levels of stereocontrol.

Chiral ligands are crucial for the success of many asymmetric metal-catalyzed reactions. For instance, a nickel-catalyzed reductive coupling to produce chiral 3-substituted δ-lactams (versatile precursors to 3-substituted piperidines) found that modified chiral Bilm ligands were key to achieving high reactivity and enantioselectivity. acs.org Similarly, rhodium(I) catalysts paired with P-chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of tetrasubstituted enamides, where the ligand's structure plays a significant role in determining enantioselectivity. nih.gov

Chiral auxiliaries, which are temporarily incorporated into a reactant, can also direct the formation of a specific stereoisomer. Phenylglycinol-derived oxazolopiperidone lactams serve as exceptionally versatile chiral building blocks. researchgate.net These auxiliaries are available in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring, providing access to enantiopure polysubstituted piperidines. researchgate.net

Optimization and Scale-Up of Synthetic Pathways for N-Phenylpiperidine-3-carboxylates

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For N-aryl piperidines, several strategies have been explored to improve scalability.

A key aspect of optimization is the development of robust, one-pot processes that minimize intermediate purification steps. High-throughput experimentation (HTE) has been successfully applied to develop a one-pot process for generating N-(hetero)arylpyridinium salts, which are direct precursors to N-arylpiperidines. nih.govchemrxiv.org This strategy allows for the rapid screening of conditions and substrates, facilitating the creation of diverse piperidine libraries. chemrxiv.org

The ability to perform a reaction on a larger scale is a critical indicator of its practical utility. Several modern synthetic methods for substituted piperidines have demonstrated gram-scale feasibility. rsc.orgacs.org For example, the organocatalytic synthesis of piperidine-2-carboxylates using a chiral phosphoric acid can be conducted on a gram scale, and importantly, the catalyst is recyclable, which is a significant advantage for large-scale production. rsc.org The development of reusable catalysts, such as immobilized enzymes or heterogeneous nano-catalysts, is another crucial factor for sustainable scale-up, as it reduces waste and cost. bas.bgrsc.org

Exploration of Novel Synthetic Routes to Piperidine-3-carboxylic Acid Esters

The continuous search for novel synthetic routes is driven by the need for greater efficiency, broader substrate scope, and access to new chemical space. Several innovative strategies for the synthesis of piperidine-3-carboxylic acid esters and related structures have recently emerged.

One powerful and general strategy to access N-(hetero)arylpiperidines utilizes a pyridine ring-opening, ring-closing approach via Zincke imine intermediates. nih.govchemrxiv.orgchemistryviews.org This method generates pyridinium (B92312) salts from a wide variety of substituted pyridines and anilines, which can then be converted into the desired piperidine derivatives through hydrogenation or nucleophilic addition reactions. chemrxiv.orgchemistryviews.org

Another cutting-edge approach combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This two-stage process uses enzymes to selectively functionalize the piperidine ring, followed by a nickel-electrocatalyzed cross-coupling to form new carbon-carbon bonds. This modular strategy can significantly shorten synthetic sequences, reducing multi-step processes to as few as two to five steps. news-medical.net

Specific methods for preparing piperidine-3-carboxylic acid have also been developed. One patented method describes the synthesis of (S)-3-piperidine carboxylic acid by reacting 3-piperidine formamide (B127407) in concentrated hydrochloric acid, which induces hydrolysis and chiral resolution simultaneously, avoiding the need for a separate resolving agent. google.com Additionally, novel sulfonyl derivatives of piperidine-3-carboxylic acid have been synthesized via amide coupling, highlighting the utility of this core structure as a building block for creating new analogues. researchgate.net

Chemical Modifications and Derivatization Strategies for the Ethyl 1 Phenylpiperidine 3 Carboxylate Core

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring is a central component offering multiple sites for structural alteration. Functionalization can introduce new stereocenters, modulate the ring's conformation, and attach various substituents to alter its physicochemical properties.

Regioselective functionalization of the piperidine ring is a synthetic challenge that enables precise control over the placement of substituents. Methods such as metalloenamine alkylation can be employed to introduce substituents at specific positions. For instance, the generation of an enamide anion from a piperideine precursor allows for regioselective alkylation at the 3-position of the piperidine ring. odu.edu This approach can be used to synthesize compounds like 3-allylpiperidine, 3-ethylpiperidine, and 3-n-butylpiperidine. odu.edu

The introduction of new stereocenters is often achieved through stereoselective synthesis or the resolution of racemic mixtures. For example, palladium-catalyzed cascade reactions can be used for the stereoselective hydrogenation of substituted pyridines to yield highly functionalized piperidines, preserving or creating specific stereochemical configurations. mdpi.com The chirality of substituents on the piperidine ring can significantly influence the molecule's interaction with its biological targets.

The nitrogen atom of the piperidine ring is a common site for modification due to its nucleophilicity. N-alkylation is readily achieved by reacting the secondary amine of a piperidine precursor with an alkyl halide, often in the presence of a base. google.com This reaction is a fundamental strategy for introducing a wide variety of substituents. For example, reacting a piperidine derivative with a haloalkylnitrile can introduce an alkylnitrile side chain, which can be further hydrolyzed to a carboxylic acid. google.com

Another common N-alkylation method is reductive amination. This involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. For instance, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate can be synthesized by reacting the corresponding secondary amine with formaldehyde (B43269) under hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst. google.com

Acylation of the piperidine nitrogen introduces an amide linkage, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This is typically performed using acyl chlorides or anhydrides. These N-substitutions can cause significant changes in the conformation of the piperidine ring. researchgate.net

Reaction Type Reagents Resulting N-Substituent Reference
N-AlkylationAlkyl Halide (e.g., 4-chloro-2-cyclohexylbutanoic acid, ethyl ester), BaseAlkyl chain google.com
Reductive AminationAldehyde (e.g., Formaldehyde), H₂, Pd/CMethyl group google.com
N-AcylationAcyl Halide or AnhydrideAcyl group researchgate.net

Modifications at the Phenyl Substituent of 1-Phenylpiperidine-3-carboxylates

The N-phenyl group is another key area for derivatization, allowing for modifications that can influence the molecule's electronic and steric profile.

Standard electrophilic aromatic substitution reactions can be applied to the phenyl ring to introduce a variety of functional groups. Halogenation (e.g., with F, Cl, Br) and nitration are common modifications. For example, derivatives with fluorophenyl, chlorophenyl, and methoxyphenyl groups have been synthesized to explore the effects of these substituents. google.com The position of the substituent (ortho, meta, or para) is critical. In many related compound series, para- and meta-substituted analogs, such as 4-fluorophenyl or 3-methoxyphenyl, are frequently investigated. google.comgoogle.com

The electronic nature of the substituents on the phenyl ring significantly impacts the properties of the entire molecule. Electron-withdrawing groups (like halogens or nitro groups) can decrease the basicity of the piperidine nitrogen, while electron-donating groups (like methoxy (B1213986) or methyl groups) can increase it. These electronic effects can modulate the molecule's pKa and its ability to interact with biological systems. nih.gov

Substituent Position Electronic Effect Potential Impact
Fluoro (F)para-, meta-Electron-withdrawingAlters pKa, potential for halogen bonding
Chloro (Cl)para-, meta-Electron-withdrawingAlters pKa, increases lipophilicity
Methoxy (OCH₃)para-, meta-Electron-donatingIncreases pKa, potential H-bond acceptor
Methyl (CH₃)para-, ortho-Electron-donatingIncreases pKa, adds steric bulk

Transformations of the Ester Moiety in Ethyl 1-phenylpiperidine-3-carboxylate

The ethyl ester group at the C3 position is a versatile functional handle that can be readily converted into other functionalities, such as carboxylic acids, amides, and alcohols. google.com

The most common transformation is hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in a methanol/water mixture. google.com The resulting carboxylic acid can then serve as a precursor for other derivatives.

The ester can be converted directly into an amide via aminolysis, by reacting it with a primary or secondary amine. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form an amide. This allows for the introduction of a wide array of N-substituted carboxamides.

Reduction of the ester group, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the corresponding primary alcohol. This transformation removes the carbonyl group and introduces a hydroxymethyl substituent, significantly altering the polarity and hydrogen-bonding capabilities of this part of the molecule.

Starting Moiety Reagents Product Moiety Reaction Type
Ethyl EsterNaOH, H₂O/MeOHCarboxylic AcidHydrolysis (Saponification)
Ethyl EsterLiAlH₄Primary AlcoholReduction
Ethyl EsterR-NH₂AmideAminolysis
Carboxylic AcidSOCl₂, then R-NH₂AmideAcyl Halide Formation & Amidation

Hydrolysis to Carboxylic Acids and Subsequent Amidation

The ester functional group in this compound can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction carried out in the presence of a strong acid and an excess of water. libretexts.org Conversely, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that utilizes a base like sodium hydroxide or potassium hydroxide to yield a carboxylate salt, which is then protonated to give the free carboxylic acid. libretexts.org

The resulting 1-phenylpiperidine-3-carboxylic acid is a key intermediate for further derivatization, most notably through amidation. The formation of amides from carboxylic acids and amines can be facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). google.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, which then readily reacts with an amine to form the desired amide. google.comnih.gov Amide formation is a significant strategy in drug design as it can introduce new points of interaction with biological targets and modulate the physicochemical properties of the molecule. patsnap.comu-tokyo.ac.jp Replacing an ester with an amide can also enhance metabolic stability, as amides are generally less susceptible to in vivo hydrolysis. patsnap.comnih.gov

Reaction Reagents and Conditions Product Significance
Ester Hydrolysis (Acidic)Excess H₂O, Strong Acid Catalyst, Heat1-phenylpiperidine-3-carboxylic acidReversible; generates the key carboxylic acid intermediate.
Ester Hydrolysis (Basic)NaOH or KOH, then H₃O⁺1-phenylpiperidine-3-carboxylic acidIrreversible (saponification); high-yielding route to the carboxylic acid. libretexts.org
AmidationAmine, Coupling Agent (e.g., DCC)1-phenylpiperidine-3-carboxamide derivativeForms a stable amide bond, allowing for diverse functionalization. google.com
Amidation via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Amine1-phenylpiperidine-3-carboxamide derivativeUtilizes a highly reactive intermediate for efficient amide formation. nih.gov

Reduction to Alcohols and Bioisosteric Replacements

Reduction of the ester group in this compound to a primary alcohol provides another avenue for structural modification. This transformation is commonly accomplished using powerful reducing agents like lithium aluminum hydride (LAH), followed by an aqueous workup. khanacademy.org Milder reducing agents such as sodium borohydride (B1222165) can also be employed, sometimes in conjunction with activating agents or under specific conditions to achieve the desired reduction. rsc.orgorganic-chemistry.org The resulting (1-phenylpiperidin-3-yl)methanol (B1603976) can then be further functionalized, for example, through etherification or oxidation.

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the properties of a drug candidate. nih.gov In the context of the this compound core, the ester group can be replaced with various bioisosteres to improve metabolic stability, modulate polarity, and alter binding interactions. u-tokyo.ac.jp Amides, as discussed previously, are common bioisosteres for esters. patsnap.com Other heterocyclic groups such as oxadiazoles, triazoles, and isoxazoles have also been successfully employed as ester replacements, often leading to improved metabolic profiles due to their resistance to hydrolysis. nih.govcambridgemedchemconsulting.com The choice of a specific bioisostere depends on the desired physicochemical and pharmacological properties of the target molecule. drughunter.com

Modification Reagents/Strategy Resulting Moiety Rationale
Reduction Lithium Aluminum Hydride (LAH)Primary AlcoholIntroduces a hydroxyl group for further functionalization. khanacademy.org
Sodium Borohydride (NaBH₄)Primary AlcoholA milder alternative to LAH for ester reduction. rsc.orgorganic-chemistry.org
Bioisosteric Replacement AmidationAmideEnhances metabolic stability and introduces H-bond donor/acceptor capabilities. patsnap.comnih.gov
Heterocycle SynthesisOxadiazole, Triazole, etc.Improves resistance to hydrolysis and modulates electronic properties. nih.govcambridgemedchemconsulting.com

Synthesis of Bridged, Spiro, and Other Rigidified N-Phenylpiperidine Analogues

To explore the conformational space and improve receptor binding affinity and selectivity, the flexible N-phenylpiperidine core can be rigidified through the synthesis of bridged and spirocyclic analogues. nih.gov These strategies constrain the molecule into specific conformations, which can lead to enhanced biological activity.

Bridged analogues , such as those incorporating nortropane or 2-azabicyclo[2.2.1]heptane systems, introduce a one or two-carbon bridge across the piperidine ring. nih.gov The synthesis of these structures often involves multi-step sequences, potentially starting from precursors that can undergo intramolecular cyclization reactions to form the bicyclic core. This conformational restriction can be a powerful tool in probing the binding requirements of a biological target. nih.gov

Spirocyclic analogues involve the fusion of a second ring to the piperidine core at a single carbon atom. The synthesis of spiro-piperidines can be achieved through various methods, including intramolecular cyclization of appropriately substituted precursors or condensation reactions. nih.govmdpi.com For instance, a common approach involves the reaction of a piperidone with a suitable bifunctional reagent to construct the spirocyclic system. bepls.com The introduction of a spiro center significantly increases the three-dimensionality (sp³ character) of the molecule, which can be advantageous for drug-like properties. mdpi.com

These rigidification strategies, while synthetically challenging, offer a systematic approach to understanding the structure-activity relationships of N-phenylpiperidine derivatives and can lead to the development of compounds with improved pharmacological profiles. nih.gov

Computational Chemistry and Molecular Modeling of Ethyl 1 Phenylpiperidine 3 Carboxylate

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic and structural characteristics of a molecule. nih.gov These calculations provide a theoretical framework for understanding molecular stability, reactivity, and intermolecular interactions.

The electronic properties of a molecule are dictated by the distribution of its electrons. Key descriptors derived from electronic structure analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO are known as frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. ajchem-a.comschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For similar compounds, DFT calculations have been used to determine these values, suggesting that a narrow frontier orbital gap can indicate that charge transfer interactions occur within the molecule, leading to high chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial tool that illustrates the charge distribution on the molecule's surface. ijcaonline.org It helps predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net For a molecule like Ethyl 1-phenylpiperidine-3-carboxylate, the negative potential is expected to be concentrated around the oxygen atoms of the carboxylate group, while positive potentials would be found near the hydrogen atoms. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and stability
Ionization Potential (I) -EHOMO The energy required to remove an electron
Electron Affinity (A) -ELUMO The energy released when an electron is added
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) 1 / η Measure of polarizability
Electronegativity (χ) (I + A) / 2 Power of an atom to attract electrons
Chemical Potential (μ) -(I + A) / 2 The escaping tendency of electrons

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

This table outlines the common quantum chemical descriptors derived from frontier orbital energies, as described in the literature. ajchem-a.com

The three-dimensional structure of a molecule is not static. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable form for such six-membered rings. nih.gov

Molecular Dynamics Simulations to Investigate Ligand-Target Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com MD simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. mdpi.combiointerfaceresearch.com

In a solution, a molecule like this compound is subject to constant motion and interaction with solvent molecules. MD simulations can model this behavior, revealing the molecule's flexibility and the stability of its different conformers in a physiological environment. mdpi.com By simulating the system over nanoseconds or longer, researchers can observe fluctuations in bond lengths, angles, and dihedral angles. Key metrics such as the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation throughout the simulation. biointerfaceresearch.com An MD simulation would likely show the piperidine ring maintaining its chair conformation while the phenyl and ethyl carboxylate substituents exhibit rotational freedom.

A primary application of MD simulations in drug discovery is to model the interaction between a ligand (the drug candidate) and its biological target, typically a protein. mdpi.com After an initial binding pose is predicted by molecular docking, an MD simulation is run to refine this pose and assess the stability of the ligand-protein complex. biointerfaceresearch.com The simulation can reveal how the ligand and protein adapt to each other's presence, the specific amino acid residues involved in binding, and the role of water molecules in mediating these interactions. dovepress.com Analysis of the simulation trajectory can provide insights into the persistence of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the complex. biointerfaceresearch.com For phenylpiperidine derivatives, potential targets include opioid receptors and the dopamine (B1211576) transporter, among others. nih.govnih.gov

In Silico Prediction of Molecular Interactions and Target Binding Affinity

In silico methods are essential for predicting how a molecule will interact with biological targets and for estimating the strength of this interaction (binding affinity) before committing to laboratory synthesis. scienceopen.comsemanticscholar.org

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that approximates the binding free energy. nih.gov A higher docking score generally suggests a more favorable interaction. scienceopen.com Studies on similar heterocyclic compounds have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site of target proteins. nih.govnih.gov

Table 2: Overview of In Silico Prediction Techniques and Their Applications

Technique Purpose Information Gained
Molecular Docking Predicts the binding pose of a ligand in a receptor's active site. Preferred orientation, key interacting residues, binding score/affinity estimate. nih.gov
Molecular Dynamics (MD) Simulation Simulates the dynamic behavior of the ligand-receptor complex over time. Stability of the binding pose, conformational changes, detailed interaction patterns (e.g., hydrogen bond lifetime). researchgate.net
Binding Free Energy Calculation (e.g., MM/GBSA) Estimates the binding affinity in terms of free energy change (ΔG). Quantitative prediction of binding strength, identification of key energetic contributions to binding. biointerfaceresearch.com

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | A 3D model used for virtual screening to find other molecules with similar activity. semanticscholar.org |

Molecular Docking Studies with Protein Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding the interaction between a ligand, such as this compound, and its protein receptor at the atomic level. The process involves predicting the binding mode and affinity, often represented by a scoring function, of a ligand within the active site of a target protein. mdpi.com

The methodology for molecular docking typically begins with obtaining the three-dimensional structures of both the ligand and the protein receptor, often from crystallographic data. nih.gov The protein structure is prepared by adding hydrogen atoms, removing water molecules, and defining the binding site or grid for the docking calculation. f1000research.com The ligand's conformation is then systematically sampled within this defined site, and each orientation, or "pose," is scored based on its steric and electrostatic complementarity to the receptor. nih.gov

For N-phenylpiperidine derivatives, molecular docking studies have been instrumental in elucidating binding mechanisms with various receptors. For instance, studies on structurally related N-phenylpiperazine derivatives targeting the α1A-adrenoceptor have identified key amino acid residues crucial for binding. rsc.org These studies revealed that interactions are often driven by hydrogen bonds and electrostatic forces. rsc.org Key residues such as Asp106, Gln177, Ser188, Ser192, and Phe193 were identified as the main binding sites for these ligands. rsc.org It is plausible that this compound would engage in similar interactions with its target receptors, where the piperidine nitrogen and the ester group could act as key interacting moieties.

Table 1: Potential Interacting Residues for N-Phenylpiperidine Scaffolds in Protein Receptors

Interacting Residue Potential Interaction Type Reference
Aspartic Acid (e.g., Asp106) Hydrogen Bond, Electrostatic rsc.org
Glutamine (e.g., Gln177) Hydrogen Bond rsc.org
Serine (e.g., Ser188, Ser192) Hydrogen Bond rsc.org

Pharmacophore Modeling and Virtual Screening for Novel Ligands

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.tr Pharmacophore modeling aims to identify the essential three-dimensional arrangement of these features, such as hydrogen bond acceptors/donors, hydrophobic regions, and charged centers, that are critical for biological activity. d-nb.inforesearchgate.net These models serve as 3D queries for virtual screening of large compound libraries to discover novel molecules that possess the desired features and are therefore likely to be active. d-nb.info

Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based. mdpi.com Ligand-based modeling derives the pharmacophore from a set of known active molecules, particularly when the 3D structure of the target receptor is unknown. mdpi.com Structure-based modeling utilizes the known structure of the protein-ligand complex to define the key interaction points. researchgate.net

For chemical classes related to this compound, such as fentanyl derivatives, pharmacophore models have been successfully developed. A study on fentanyl derivatives identified a pharmacophore model consisting of three hydrophobic regions, one positive ionizable region, and two hydrogen bond acceptor sites as being essential for analgesic activity. semanticscholar.org This model provides crucial information on the structural requirements for activity and can be used to filter large databases for new potential leads. rsc.org The virtual screening process uses the pharmacophore model as a filter to rapidly screen millions of compounds, selecting only those that match the defined features for further investigation, such as molecular docking. nih.govdergipark.org.tr

Table 2: Example Pharmacophoric Features for Fentanyl-Related Compounds

Pharmacophoric Feature Count Essential for Activity Reference
Hydrophobic Region 3 Yes semanticscholar.org
Positive Ionizable Region 1 Yes semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of N-Phenylpiperidine-3-carboxylates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov QSAR models are powerful tools for predicting the activity of newly designed compounds, optimizing lead structures, and understanding the mechanisms of drug action. nih.gov

Selection and Calculation of Molecular Descriptors

The first step in developing a QSAR model is the selection and calculation of molecular descriptors for a set of compounds with known activities. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net They can be broadly categorized into several classes:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular volume, surface area).

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity (MR), and electronic properties (HOMO/LUMO energies). ucsb.edu

For N-phenylpiperidine derivatives, a variety of descriptors have been shown to be relevant in QSAR studies. nih.gov For example, QSAR models for aryl-containing compounds have successfully used descriptors such as ALogP (lipophilicity), AMR (molar refractivity), TopoPSA (topological polar surface area), nAr (number of aromatic rings), and nBasic (number of basic nitrogen atoms). mdpi.com The selection of appropriate descriptors is critical, as they must encode the structural features responsible for the variation in biological activity across the series of compounds. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR for Piperidine Derivatives

Descriptor Type Description Reference(s)
ALogP Physicochemical Measures the lipophilicity or hydrophobicity of the molecule. mdpi.com
AMR Physicochemical Molar Refractivity, related to the volume and polarizability of the molecule. mdpi.com
TopoPSA 2D Topological Polar Surface Area, correlates with passive molecular transport through membranes. mdpi.com
nAr 1D The number of aromatic rings in the molecule. mdpi.com
nBasic 1D The number of basic nitrogen atoms. mdpi.com

Development and Validation of Predictive Models

Once descriptors are calculated, a mathematical model is developed to correlate them with biological activity. This typically involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. nih.gov Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms are common methods for model development. nih.gov

The validation of a QSAR model is a critical step to ensure its robustness and predictive ability. nih.gov Validation is performed both internally and externally. nih.gov

Internal Validation: Often performed using cross-validation (e.g., leave-one-out or leave-n-out) on the training set. A key statistic is the cross-validated coefficient of determination (q²), which measures the model's internal predictability. nih.gov

External Validation: The model's ability to predict the activity of compounds in the test set (which were not used in model development) is assessed. The predictive power is often measured by the coefficient of determination for the test set (r²_test). nih.govnih.gov

A robust and predictive QSAR model is generally characterized by high values for the coefficient of determination (r²), q², and r²_test. nih.gov For instance, successful QSAR models for various compound series have reported r² values above 0.8 and r²_test values above 0.7. mdpi.comnih.gov These validated models can then be reliably used to predict the activity of new N-phenylpiperidine-3-carboxylate derivatives, prioritizing the synthesis of the most promising candidates. researchgate.net Software such as QSARINS is specifically designed to facilitate the development and rigorous validation of QSAR models according to established principles. researchgate.netqsardb.org

Table 4: Statistical Parameters for QSAR Model Validation

Parameter Description Typical Value for a Good Model Reference(s)
Coefficient of determination (goodness-of-fit for the training set). > 0.6 researchgate.net
Cross-validated coefficient of determination (internal predictive ability). > 0.5 nih.gov

Structure Activity Relationship Sar Studies of Ethyl 1 Phenylpiperidine 3 Carboxylate Derivatives

Systematic Exploration of Structural Determinants for Biological Activity

The chemical scaffold of ethyl 1-phenylpiperidine-3-carboxylate offers multiple points for modification, allowing for a detailed investigation into how structural changes influence interactions with biological targets.

The substitution pattern on the N-phenyl ring plays a critical role in modulating the biological activity of these compounds. The electronic and steric properties of substituents can significantly affect binding affinity and efficacy at various receptors.

For instance, in the development of dopamine (B1211576) D3 and D2 receptor ligands, the introduction of a trifluoromethyl group at the 3-position of the N-phenyl ring led to an increase in affinity for the D3 receptor without significantly impacting D2 receptor affinity, thereby improving selectivity. acs.org Conversely, other studies have shown that replacing the N-phenyl group with moieties like N-benzyl can also have a profound effect. In the context of acetylcholinesterase inhibitors, 1-benzyl-4-substituted piperidine (B6355638) derivatives have demonstrated potent activity. nih.gov

The nature and position of substituents on the phenyl ring can dictate the orientation of the molecule within a receptor's binding pocket. A para-amino substitution, for example, positioned the amino group in close proximity to di-metal ions in a target enzyme, enhancing binding. researchgate.net In contrast, a methoxy (B1213986) group at the same position could lead to repulsive interactions, causing a decrease in affinity. researchgate.net These findings highlight the sensitivity of biological targets to subtle changes in the electrostatic and steric profile of the N-phenyl ring.

Table 1: Influence of N-Phenyl Substitution on Receptor Affinity

Compound N-Phenyl Substitution Target Effect on Affinity Reference
Analog 1 3-Trifluoromethyl Dopamine D3 Receptor Increased affinity and selectivity acs.org
Analog 2 Unsubstituted Dopamine D2/D3 Receptors Baseline affinity acs.org
Analog 3 p-Amino Metalloenzyme Enhanced binding researchgate.net

Modifications to the piperidine ring are fundamental to defining the SAR of this class of compounds. The position, nature, and stereochemistry of substituents on the piperidine ring can drastically alter pharmacological activity.

Research on N-piperidinyl indoles has revealed that the position of substitution on the indole (B1671886) moiety, which is attached to the piperidine nitrogen, significantly affects both binding affinity and intrinsic activity at nociceptin (B549756) opioid peptide (NOP) and mu-opioid peptide (MOP) receptors. nih.gov Specifically, 2-substituted indoles generally exhibit higher NOP binding affinities and act as full agonists, whereas 3-substituted analogs tend to be partial agonists. nih.gov

Furthermore, the introduction of alkyl groups, such as a methyl group, at various positions on the piperidine ring can influence the molecule's conformation and, consequently, its biological activity. nih.gov For example, in the context of fentanyl analogues, which are 4-anilidopiperidines, the substituents on the piperidine ring are crucial for their potent analgesic effects. researchgate.net The development of both cis and trans isomers of methyl-substituted pipecolinates (piperidines with a carboxylate group) has allowed for a detailed exploration of the three-dimensional chemical space and its impact on biological interactions. nih.gov

Table 2: Effect of Piperidine Ring Substitution on Biological Activity

Substitution Position Substituent Biological Target/Effect Key Finding Reference
C2 of Indole (on N) Various polar groups NOP/MOP Receptors Higher NOP affinity, full agonism nih.gov
C3 of Indole (on N) Various polar groups NOP/MOP Receptors Partial agonism nih.gov
C3, C4 Methyl General scaffold Influences conformation and 3D shape nih.gov

The ester group at the C3 position of the piperidine ring is a key functional group that can be modified to tune the compound's properties. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or replaced with other bioisosteres.

In the development of peripherally selective opioid antagonists, modifications of the carboxylate moiety were explored. google.com While the ethyl ester was often preferred, the free carboxylic acid and various amides were also synthesized and evaluated. google.com The conversion of the carboxylic acid to different esters (e.g., methyl, n-butyl) or amides can alter the compound's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic profile and interaction with the target receptor. ekjm.org For instance, masking a carboxylate group as an uncharged prodrug has been employed to improve in vivo efficacy in certain therapeutic areas. nih.gov

Stereochemical Aspects of SAR in N-Phenylpiperidine-3-carboxylates

Stereochemistry is a critical determinant of biological activity, as enantiomers and diastereomers of a chiral molecule often exhibit different pharmacological profiles. The three-dimensional arrangement of atoms dictates how a molecule fits into and interacts with a chiral biological target like a receptor or enzyme.

The presence of chiral centers in N-phenylpiperidine-3-carboxylate derivatives necessitates the separation and individual evaluation of stereoisomers. It is common for one enantiomer to possess significantly higher affinity or efficacy for a biological target compared to its mirror image.

For example, in a study of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a complex molecule with multiple chiral centers, the individual stereoisomers displayed markedly different activities. nih.gov The binding data revealed that specific isomers had the highest affinity and selectivity for the µ-opioid receptor. nih.gov In mouse vas deferens assays, the potency order among the four isomers varied dramatically, with some acting as potent agonists in the femtomolar range, while another acted as a weak µ-antagonist. nih.gov This stark difference in activity among stereoisomers underscores the importance of stereochemistry in drug design. The synthesis of specific stereoisomers, such as (S)-Ethyl piperidine-3-carboxylate, provides access to chirally pure building blocks for creating enantiomerically defined final compounds. sigmaaldrich.com

The piperidine ring can adopt various conformations, such as chair and twist-boat forms, and the preferred conformation is influenced by the substituents on the ring. acs.org The orientation of substituents (axial vs. equatorial) in the lowest energy conformation can have a profound impact on how the molecule presents its pharmacophoric features to a biological target.

Identification of Key Pharmacophoric Features for Targeted Interactions

The N-phenylpiperidine-3-carboxylate scaffold serves as a crucial template in medicinal chemistry, with its biological activity being highly dependent on the spatial arrangement and electronic properties of its constituent parts. Structure-activity relationship (SAR) studies have elucidated several key pharmacophoric features necessary for molecular recognition and interaction with various biological targets. These features can be broadly categorized into the N-aryl group, the piperidine ring, and the substituent at the C3-position.

A foundational element of the pharmacophore is the basic nitrogen atom within the piperidine ring, which is often protonated under physiological pH. mdpi.com This cationic center can form critical ionic interactions or hydrogen bonds with negatively charged residues, such as aspartic acid, in the binding pocket of target proteins. mdpi.com The piperidine ring itself acts as a conformationally constrained scaffold, positioning the other key functional groups in a specific three-dimensional orientation for optimal receptor engagement.

The N-phenyl group is a major determinant of affinity and selectivity. The aromatic ring can participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions with aromatic amino acid residues in the target's binding site. nih.gov The substitution pattern on this phenyl ring is critical. For instance, in a series of dopamine D3 receptor ligands, the introduction of a trifluoromethyl group at the 3-position of the phenyl ring led to an increase in affinity. acs.org Similarly, studies on other piperidine derivatives have shown that halogen substituents on the N-aryl moiety can significantly influence potency and lipophilicity. nih.gov

The substituent at the 3-position of the piperidine ring, in this case, an ethyl carboxylate group, is another vital pharmacophoric element. This group primarily functions as a hydrogen bond acceptor. mdpi.com The ester's carbonyl oxygen can interact with hydrogen bond donor residues in the receptor. The nature of this substituent is crucial for activity; SAR studies on related piperidine-3-carboxamides have demonstrated that the amide group is essential for antiplatelet activity, with the carbon of the amide needing to be directly attached to the piperidine ring. nih.gov Bioisosteric replacement of the ester or amide, for example with heterocycles like 1,2,4-oxadiazoles, has been explored to modulate binding affinity and pharmacokinetic properties. researchsolutions.com

The interplay between these three components—the basic nitrogen, the substituted N-phenyl ring, and the C3-substituent—defines the core pharmacophore. The relative orientation of the N-phenyl ring and the C3-ester group, dictated by the piperidine chair conformation, is paramount for correct presentation of the interactive groups to the receptor.

Pharmacophoric FeatureType of InteractionRole in BindingRelevant Findings
Piperidine Nitrogen Ionic Interaction, Hydrogen BondingForms key interactions with acidic residues (e.g., Aspartate) in the binding pocket. mdpi.comThe basicity of this nitrogen is crucial for establishing a strong anchor point with the target.
N-Phenyl Group π-π Stacking, Hydrophobic InteractionsEngages with aromatic residues in the receptor, contributing significantly to binding affinity and selectivity. nih.govSubstituents on the phenyl ring modulate electronic properties and can enhance potency (e.g., 3-CF3 for D3R affinity). acs.org
C3-Ester/Amide Group Hydrogen Bond AcceptorThe carbonyl oxygen interacts with hydrogen bond donor residues, providing an additional binding interaction. mdpi.comThe direct attachment of the carbonyl carbon to the piperidine ring is critical for certain activities. nih.gov Bioisosteric replacements can fine-tune properties. researchsolutions.com
Piperidine Scaffold Conformational ConstraintOrients the N-phenyl and C3-substituent in a defined spatial arrangement for optimal receptor fit.The stereochemistry at the C3 position can be a critical determinant of activity.

Rational Design Principles for Optimizing N-Phenylpiperidine-3-carboxylate Ligands

The rational design of novel ligands based on the N-phenylpiperidine-3-carboxylate scaffold involves the systematic modification of its core components to enhance potency, selectivity, and drug-like properties. The key principles guiding this optimization are derived from established structure-activity relationships and an understanding of the target's binding site topology.

One primary strategy involves the modification of the N-aryl substituent . The phenyl ring is a prime target for substitution to explore how steric and electronic variations affect binding. Introducing electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) at different positions (ortho, meta, para) can fine-tune the electronic environment of the aromatic ring and its interaction with the receptor. acs.orgmdpi.com For example, replacing a phenyl ring with other aromatic or heteroaromatic systems can alter selectivity profiles and introduce new interaction points. nih.gov This approach aims to maximize favorable contacts within the hydrophobic pocket of the target protein. researchgate.net

Another critical design principle is the alteration of the C3-substituent . While the ethyl carboxylate provides a hydrogen bond acceptor, its properties can be optimized. Modifying the ester to other forms, such as methyl or tert-butyl esters, can alter steric bulk and metabolic stability. A common and effective strategy is the conversion of the ester to a carboxamide. nih.gov This introduces a hydrogen bond donor (the N-H group) and allows for the addition of further substituents on the amide nitrogen, providing vectors to explore additional binding space and modulate physicochemical properties like solubility and cell permeability. nih.govnih.gov

Conformational constraint is a powerful design tool. While the piperidine ring offers some rigidity, further restriction of conformational freedom can lock the molecule into its bioactive conformation, thereby increasing affinity and reducing off-target effects. This can be achieved by introducing additional rings to create bicyclic or spirocyclic systems. mdpi.com For instance, replacing flexible alkyl spacers with more rigid interphenylene linkers in related arylpiperazine structures has been proposed to enhance binding. semanticscholar.org

Finally, the optimization of physicochemical properties , particularly lipophilicity, is a central tenet of rational drug design. High lipophilicity can lead to poor solubility and non-specific binding. SAR studies often track calculated LogP (cLogP) values to ensure they remain within an optimal range for favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. acs.orgnih.gov Modifications across the scaffold, from the N-aryl group to the C3-substituent, are evaluated for their impact on lipophilicity, seeking a balance between potency and drug-likeness. nih.gov

Design PrincipleStrategyObjectiveExample from SAR Studies
N-Aryl Modification Introduce substituents (e.g., -Cl, -CF3, -OCH3) on the phenyl ring.Enhance potency and selectivity by optimizing electronic and steric interactions. acs.orgmdpi.comA 3-CF3 substituent on the phenyl ring increased affinity for the D3 receptor. acs.org
C3-Substituent Alteration Convert the ester to various amides (primary, secondary, tertiary).Introduce new hydrogen bonding capabilities and vectors for further substitution to improve affinity and pharmacokinetic properties. nih.govConversion of the carboxylate to a carboxamide was found to be a key step in developing potent antimelanoma agents. nih.gov
Conformational Restriction Incorporate the scaffold into more rigid bicyclic or spirocyclic systems.Reduce the entropic penalty of binding by pre-organizing the ligand in its bioactive conformation, increasing affinity and selectivity. semanticscholar.orgReplacing flexible linkers with rigid ones is a known strategy to improve receptor binding. semanticscholar.org
Lipophilicity Optimization Systematically modify functional groups to reduce the overall cLogP.Improve solubility, reduce non-specific binding, and achieve a favorable ADMET profile. nih.govRemoval of a benzophenone (B1666685) oxygen in a series of piperidine derivatives reduced cLogP by over one log unit while maintaining potency. nih.gov

Pharmacological Target Identification and Molecular Mechanistic Insights for N Phenylpiperidine 3 Carboxylate Scaffolds

In Silico Approaches for Predicting Potential Protein Targets

Computational, or in silico, methods are instrumental in the early stages of drug discovery for predicting the likely biological targets of a compound, thereby guiding further experimental validation. scienceopen.com These approaches leverage the principle that molecules with similar structures often interact with similar protein targets.

Ligand-based Target Prediction (e.g., PASS)

Ligand-based target prediction methods analyze the structural features of a query molecule to forecast its biological activity spectrum based on the known activities of structurally similar compounds. scienceopen.comnih.gov Tools like PASS (Prediction of Activity Spectra for Substances) compare the molecular structure of a compound, such as Ethyl 1-phenylpiperidine-3-carboxylate, against a large database of biologically active substances. The algorithm identifies structural fragments in the query molecule that are associated with specific biological activities in the database.

For an N-phenylpiperidine-3-carboxylate scaffold, a PASS prediction would likely generate a list of probable activities with corresponding probabilities. Given the structural motifs present—a phenyl group, a piperidine (B6355638) ring, and a carboxylate ester—the prediction might suggest interactions with the central nervous system, including activities related to neurotransmitter transporters and receptors. This method provides a broad overview of potential bioactivities, helping to prioritize experimental testing.

Structure-based Target Prediction (e.g., SwissTargetPrediction)

Structure-based (or reverse screening) target prediction operates on a similar principle of chemical similarity but uses a different approach. Web servers like SwissTargetPrediction screen a query molecule against a vast collection of known active ligands for a wide array of protein targets. nih.govnih.gov The prediction is based on the combination of 2D and 3D similarity measures between the query molecule and the known ligands. nih.gov

When a molecule like this compound is submitted, the server identifies known protein targets whose ligands are most similar to the query compound. expasy.org The output is a ranked list of potential targets, often categorized by protein class (e.g., G-protein coupled receptors, enzymes, ion channels). nih.govnih.gov This approach is highly effective for identifying direct protein interactions and can provide insights into potential polypharmacology (a single compound acting on multiple targets). mdpi.com For the N-phenylpiperidine scaffold, predictions would likely highlight targets within the GPCR family, such as opioid, dopamine (B1211576), and serotonin (B10506) receptors, reflecting the known pharmacology of many phenylpiperidine derivatives. nih.gov

Investigation of Molecular Interactions with Enzymes and Receptors

Experimental studies have substantiated many of the in silico predictions, revealing that N-phenylpiperidine-3-carboxylate scaffolds can interact with a diverse range of enzymes and receptors.

Binding to G-Protein Coupled Receptors (e.g., κ-opioid, P2Y14R, 5-HT, Dopamine Receptors)

The phenylpiperidine core is a well-established pharmacophore for G-protein coupled receptor (GPCR) ligands, particularly those active in the central nervous system.

Opioid Receptors : The phenylpiperidine structure is central to the activity of potent opioid analgesics, such as fentanyl. nih.gov These compounds primarily act as agonists at the µ-opioid receptor (MOR). nih.gov Molecular modeling and experimental data indicate that the phenyl group and the protonated nitrogen of the piperidine ring are crucial for binding within the receptor pocket. elifesciences.orgfda.gov Derivatives of this scaffold are known to have varying affinities for µ, δ, and κ opioid receptors. google.com

P2Y14 Receptor : Certain N-substituted piperidine derivatives have been identified as antagonists of the P2Y14 receptor, a GPCR involved in immune responses. Structure-activity relationship (SAR) studies of antagonists like 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid (PPTN) have shown that modifications to the piperidine nitrogen can modulate affinity. nih.gov While the core structure differs from a simple phenylpiperidine, these findings highlight the piperidine moiety's compatibility with the P2Y14R binding pocket. unipd.it

Serotonin (5-HT) Receptors : The arylpiperazine and phenylpiperidine motifs are common in ligands targeting serotonin receptors. mdpi.commdpi.com These receptors are implicated in numerous neuropsychiatric disorders. unc.edu Depending on the substitutions, these compounds can act as agonists, antagonists, or allosteric modulators at various 5-HT subtypes, including 5-HT1A and 5-HT2C. unc.edunih.gov The interaction often involves the piperidine nitrogen forming a key bond with an aspartate residue in the receptor's transmembrane domain. mdpi.com

Dopamine Receptors : Phenylpiperazine and arylpiperazine derivatives show significant activity at dopamine D2 and D3 receptors. bg.ac.rsacs.org The development of selective D3 receptor ligands, which are of interest for treating substance abuse and neuropsychiatric disorders, has been a major focus. acs.orgmdpi.com SAR studies reveal that subtle changes to the aryl group and the linker to the piperazine (B1678402)/piperidine core can dramatically shift selectivity between the highly homologous D2 and D3 subtypes. acs.orgsemanticscholar.org The primary interaction typically involves a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in transmembrane helix 3 (Asp110 in D2R, Asp110 in D3R). bg.ac.rsnih.gov

Chemoinformatic Analysis of Piperidine-Containing Chemical Space for Target Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of pharmaceuticals and natural alkaloids across various therapeutic areas. mdpi.comresearchgate.net Its unique ability to be combined with diverse molecular fragments allows for the creation of compounds with a wide range of potential pharmacological effects. clinmedkaz.org Given the vast chemical space occupied by piperidine derivatives, chemoinformatic and in silico approaches are indispensable for efficiently navigating this space to predict biological targets and guide drug discovery efforts. clinmedkaz.orgnih.gov These computational methods help to prioritize compounds for synthesis and preclinical testing, thereby reducing the time and cost associated with drug development. nih.gov

A variety of computational strategies are employed to evaluate piperidine derivatives. Web-based tools like SwissTargetPrediction are utilized to identify the most probable protein targets for new compounds based on the principle of chemical similarity. clinmedkaz.org Concurrently, platforms such as PASS (Prediction of Activity Spectra for Substances) can forecast the likely pharmacological activities of these molecules. clinmedkaz.org Such analyses have suggested that new piperidine derivatives can interact with a broad spectrum of biological targets, including enzymes, receptors, transport systems, and ion channels, indicating potential applications in oncology and for treating central nervous system disorders. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are other key chemoinformatic techniques. benthamscience.com For instance, in silico QSAR analysis of certain piperidine derivatives identified key structural features responsible for farnesyltransferase (FTase) inhibitory activity, a target relevant to cancer therapy. benthamscience.com These studies revealed that van der Waals surface area features and a clear separation between hydrophobic and hydrophilic regions are important for activity. benthamscience.com Fragment-based drug discovery (FBDD) also benefits from chemoinformatic analysis. The evaluation of fluorinated piperidines as 3D fragments has been used to assess their "lead-likeness" and three-dimensionality for drug design. nih.gov This approach led to the identification of a scaffold recognized by the catalytic pocket of 3CLPro, the main protease of the SARS-CoV-2 coronavirus. nih.gov

Furthermore, screening campaigns of compound libraries coupled with computational studies have successfully identified specific targets. For example, such efforts led to the discovery of potent piperidine-based agonists for the sigma receptor 1 (S1R), a protein implicated in various neurological diseases. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is also a critical component of the chemoinformatic workflow, helping to predict the drug-like properties of piperidine-based compounds, such as potential inhibitors of oxidosqualene cyclase (OSC). researchgate.net

Chemoinformatic ApproachDescriptionApplication/Identified Target ExampleReference
Target Prediction (e.g., SwissTargetPrediction)Predicts protein targets of a small molecule based on 2D and 3D similarity to known ligands.Identification of potential interactions with enzymes, receptors, and ion channels. clinmedkaz.org
Activity Spectra Prediction (e.g., PASS)Predicts a wide range of biological activities based on the structural formula of a compound.Forecasting potential as anticancer or CNS agents. clinmedkaz.org
QSAR & Pharmacophore AnalysisRelates chemical structure to biological activity and identifies essential structural features (pharmacophores) for binding.Investigating structural requirements for Farnesyltransferase (FTase) inhibitors. benthamscience.com
Fragment-Based Drug Discovery (FBDD) AnalysisEvaluates small "fragments" for properties like 3D shape and "lead-likeness" to build larger drug candidates.Screening of fluorinated piperidines against proteolytic enzymes like 3CLPro (SARS-CoV-2). nih.gov
Molecular Docking & DynamicsSimulates the binding of a molecule to a target protein to predict binding mode and affinity.Deciphering the binding mode of agonists at the Sigma 1 Receptor (S1R). nih.gov
In Silico ADMET ProfilingComputationally predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound.Assessing drug-likeness of piperidine-based Oxidosqualene Cyclase (OSC) inhibitors. researchgate.net

Elucidation of Proposed Mechanisms of Action at the Molecular and Cellular Level

The N-phenylpiperidine scaffold is the core structure of a major class of synthetic opioids, and its mechanism of action in this context is well-characterized. painphysicianjournal.comnih.gov However, recent research into structurally related N-phenylpiperidine-3-carboxylate derivatives has revealed novel mechanisms of action beyond the classical opioid pathway, particularly in the realm of oncology.

The most prominent mechanism for many phenylpiperidine derivatives is agonism at opioid receptors. drugbank.com Compounds like fentanyl and meperidine, which are N-phenylpiperidines, act primarily as agonists at the mu-opioid receptor. painphysicianjournal.comnih.gov These receptors are G-protein coupled receptors located throughout the central nervous system. painphysicianjournal.com Agonist binding at the dorsal horn inhibits ascending pain pathways, which increases the patient's pain threshold and produces potent analgesic and sedative effects. painphysicianjournal.comnih.gov

A distinct and novel mechanism of action has been identified for N-arylpiperidine-3-carboxamide derivatives, which are structurally analogous to this compound. Through high-throughput and high-content screening of small-molecule libraries, these compounds were found to induce a senescence-like phenotype in human melanoma A375 cells. nih.govnih.gov Cellular senescence is a state of irreversible cell division arrest characterized by distinct morphological changes, such as enlarged cell size and a flattened shape. nih.gov This pro-senescent activity, which was observed to be potent and dose-dependent, represents a promising anticancer mechanism that is fundamentally different from traditional cytotoxic approaches. nih.gov Further investigation into a focused library of these derivatives identified key structural moieties required for this antiproliferative activity. nih.govnih.gov

In addition to opioid agonism and senescence induction, modulation of the sigma receptor 1 (S1R) has emerged as another potential mechanism for piperidine-containing compounds. nih.gov The S1R is an intracellular chaperone protein that modulates a variety of signaling pathways and ion channels. nih.gov A screening campaign of a library of piperidine-based compounds led to the discovery of a potent S1R agonist. nih.gov To understand the molecular interactions, docking and molecular dynamic simulations were used to analyze the binding pose within the S1R protein structure, revealing crucial amino acid residues involved in the interaction. nih.gov This suggests that for certain N-phenylpiperidine scaffolds, the S1R may be a primary pharmacological target, mediating their effects at the cellular level.

Proposed MechanismMolecular TargetCellular/Physiological EffectRelevant ScaffoldReference
Opioid Receptor AgonismMu-opioid receptor (G-protein coupled receptor)Inhibition of ascending pain pathways, leading to analgesia and sedation.Phenylpiperidines (e.g., Fentanyl) painphysicianjournal.comnih.gov
Induction of Cellular Senescence(Target not yet fully identified)Induces irreversible cell-cycle arrest and senescence-like phenotypic changes in cancer cells.N-arylpiperidine-3-carboxamide nih.govnih.gov
Sigma Receptor ModulationSigma 1 Receptor (S1R)Modulation of intracellular signaling pathways and ion channels.Piperidine/piperazine-based compounds nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-phenylpiperidine-3-carboxylate, and how can reaction progress be monitored experimentally?

  • Methodology : A common synthesis involves reacting ethyl piperidine-3-carboxylate with sulfonyl chlorides or aryl halides under basic conditions (pH 10–11, maintained using Na₂CO₃). Reaction progress is monitored via TLC with n-hexane/EtOAc mobile phases. Post-reaction neutralization yields precipitates, which are recrystallized from ethanol for purification .
  • Key Considerations : Adjusting equivalents of sulfonyl chloride and reaction time can optimize yields. Recrystallization solvents (e.g., ethanol vs. methanol) may affect crystal purity.

Q. How is the purity of this compound validated after synthesis?

  • Methodology : Analytical techniques include:

  • LC-MS : Confirms molecular weight and detects impurities (e.g., unreacted starting materials) .
  • ¹H/¹³C NMR : Verifies structural integrity by matching peaks to expected proton environments (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) .
  • Melting Point Analysis : Consistency with literature values indicates purity .

Q. What safety protocols are critical when handling piperidine-carboxylate derivatives?

  • Methodology :

  • Use fume hoods to avoid inhalation of volatile reagents.
  • Wear nitrile gloves and safety goggles; sulfonyl chlorides and intermediates may cause skin/eye irritation .
  • Neutralize reaction mixtures before disposal to prevent hazardous waste generation .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data for piperidine-carboxylate derivatives be resolved?

  • Case Study : If NMR shows unexpected splitting patterns, consider:

  • Dynamic Effects : Conformational flexibility of the piperidine ring may cause signal broadening. Low-temperature NMR can stabilize specific conformers .
  • Impurity Profiling : LC-MS/MS can identify byproducts (e.g., incomplete sulfonation or ester hydrolysis) .
    • Advanced Tools : X-ray crystallography (using SHELXL) resolves ambiguities by providing absolute configuration data. For twinned crystals, SHELXL’s twin refinement options (e.g., BASF parameter) improve accuracy .

Q. What strategies optimize the synthesis of sulfonamide derivatives of this compound?

  • Methodology :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance electrophilicity of sulfonyl chlorides, improving reaction rates.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may increase solubility of aromatic sulfonyl chlorides, but aqueous Na₂CO₃ is preferred for pH control .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. How can computational modeling predict pharmacological activity of piperidine-carboxylate analogs?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Piperidine’s chair conformation and ester orientation influence binding affinity .
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability, BBB penetration, and CYP450 metabolism. For example, ester groups may enhance lipophilicity but reduce metabolic stability .

Q. What crystallographic challenges arise in resolving this compound derivatives, and how are they addressed?

  • Challenges :

  • Disorder : Flexible side chains (e.g., ethyl ester) may require anisotropic refinement in SHELXL .
  • Twinning : Common in piperidine derivatives due to pseudo-symmetry. SHELXD’s twin law detection and SHELXL’s TWIN command mitigate this .
    • Validation : R-factor convergence (<5%) and CheckCIF/PLATON reports ensure structural reliability .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies between calculated and observed spectroscopic data?

  • Approach :

  • DFT Calculations : Compare computed (e.g., Gaussian) vs. experimental NMR shifts. Deviations >1 ppm suggest misassignment or conformational artifacts .
  • Isotopic Labeling : ¹³C-labeled intermediates can clarify ambiguous carbonyl or aromatic signals .

Q. What statistical methods are recommended for analyzing biological activity data of piperidine-carboxylate analogs?

  • Methods :

  • Dose-Response Curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
  • QSAR Models : Multivariate regression identifies structural contributors (e.g., logP, steric bulk) to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.